molecular formula C22H26ClN3O2 B2610493 N'-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide CAS No. 953201-54-2

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide

Cat. No.: B2610493
CAS No.: 953201-54-2
M. Wt: 399.92
InChI Key: PPQBVTHBFMDQSG-UHFFFAOYSA-N
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Description

N'-[(1-Benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide is a synthetic small molecule characterized by a central ethanediamide (oxalamide) linker bridging two pharmacophoric groups: a 1-benzylpiperidin-4-ylmethyl moiety and a 5-chloro-2-methylphenyl aromatic ring. This compound shares structural motifs with opioid receptor modulators and central nervous system (CNS)-targeting agents, particularly due to the piperidine scaffold and halogenated aryl substituents . Its molecular formula is C₂₀H₂₃ClN₄O₂, with a molecular weight of 386.8752 g/mol .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(5-chloro-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-16-7-8-19(23)13-20(16)25-22(28)21(27)24-14-17-9-11-26(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQBVTHBFMDQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide typically involves the following steps:

    Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Introduction of Chloromethylphenyl Group:

    Formation of Ethanediamide: The final step involves the formation of the ethanediamide moiety through the reaction of the intermediate product with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis Overview

The synthesis of N'-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide typically involves several key steps:

  • Formation of Benzylpiperidine: The reaction of piperidine with benzyl chloride under basic conditions.
  • Introduction of Chloromethylphenyl Group: This step incorporates the chloromethylphenyl moiety into the structure.
  • Formation of Ethanediamide: The final step involves the reaction with ethylenediamine to form the ethanediamide structure.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionSodium hydroxideSubstituted derivatives

Biology

The compound has been investigated for its biological activities , particularly in antimicrobial and anticancer research. Studies suggest that it may interact with specific biological targets, potentially modulating their activity.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Medicine

This compound is explored for its therapeutic applications , particularly in drug development targeting neurological disorders and cancer treatment. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as depression and anxiety.

Case Study: Neurological Disorders
A study demonstrated that this compound could act as a selective antagonist for certain receptors involved in neurological pathways, indicating its potential use in treating diseases like schizophrenia or Parkinson's disease.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-Benzylpiperidin-4-yl)-N-(3,4-Dichlorophenyl)propionamide (Compound 30)

  • Structure : Features a propionamide linker instead of ethanediamide and a 3,4-dichlorophenyl group.
  • Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride, followed by propionyl chloride acylation .
  • Key Differences :
    • The propionamide linker introduces greater conformational flexibility compared to the rigid ethanediamide.
    • The 3,4-dichloro substitution on the phenyl ring may enhance lipophilicity but reduce selectivity due to bulkier substituents .

N-(1-Benzylpiperidin-4-yl)-N-(4-Chloro-3-Methoxyphenyl)propionamide (Compound 31)

  • Structure : Substitutes the 5-chloro-2-methylphenyl group with a 4-chloro-3-methoxyphenyl ring.
  • Pharmacological Implications :
    • The methoxy group improves solubility but may decrease CNS penetration due to increased polarity.
    • Retains piperidine-benzyl motifs critical for μ-opioid receptor affinity .

Piperidinylidene Sulfonamides (W-18 and W-15)

  • W-18 : Contains a 2-piperidinylidene core with a 4-nitrophenylethyl group and 4-chlorophenylsulfonamide.
  • W-15 : Features a 2-piperidinylidene core with a phenethyl group and 4-chlorobenzenesulfonamide.
  • Comparison with Target Compound: Positional Isomerism: W-18/W-15 use 2-piperidinylidene, whereas the target compound has a 4-piperidinyl group. This positional difference significantly alters receptor interaction profiles, as 4-piperidinyl derivatives (e.g., fentanyl) typically exhibit higher opioid receptor affinity .

Ethanediamide Analogues with Pyridine Substitutions

  • N'-(5-Chloro-2-Methylphenyl)-N-{[1-(Pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide
    • Structure : Replaces the benzyl group with a pyridin-4-yl substituent on the piperidine ring.
    • Impact on Pharmacokinetics :
  • The pyridine ring enhances water solubility but may reduce blood-brain barrier permeability compared to the lipophilic benzyl group .

Fentanyl and 4-Piperidinyl Derivatives

  • Fentanyl : Contains a 4-piperidinyl group linked to a phenethyl moiety via a propionamide bridge.
  • Comparison: The target compound’s ethanediamide linker introduces two amide bonds, creating a more rigid structure than fentanyl’s single amide. This rigidity could reduce off-target effects but may limit binding pocket adaptability .

Biological Activity

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide is a compound of interest due to its potential pharmacological applications. This article delves into its biological activity, including structure-activity relationships (SAR), mechanism of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine core, which is common in many bioactive molecules. Its chemical formula is C22H26ClN3OC_{22}H_{26}ClN_3O with a molecular weight of 415.9 g/mol. The presence of the benzylpiperidine fragment contributes significantly to its biological properties, making it a versatile scaffold in drug design .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Compounds with similar structures have demonstrated efficacy in modulating the activity of neurotransmitter systems and inflammatory pathways.

  • Antitumor Activity : Research indicates that benzylpiperidine derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells, indicating significant potential for further development as anticancer agents .
  • Receptor Interaction : The compound may act as an antagonist at certain chemokine receptors (e.g., CCR3), which are implicated in inflammatory responses and cancer metastasis. SAR studies suggest that modifications to the piperidine structure can enhance binding affinity and selectivity for these receptors, moving from micromolar to low nanomolar ranges .
  • Neuroprotective Effects : Similar compounds have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The piperidine moiety is known for its ability to cross the blood-brain barrier, making it a suitable candidate for central nervous system (CNS) applications .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Values (µM)Reference
AntitumorBreast Cancer19.9 - 75.3
AntitumorOvarian Cancer19.9 - 75.3
CCR3 AntagonismEosinophil MigrationLow Nanomolar
NeuroprotectionCNS TargetsTBD

Case Studies

Several studies have explored the biological activity of benzylpiperidine derivatives:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted the modification of benzoylpiperidine compounds leading to enhanced antiproliferative activity against MDA-MB-231 breast cancer cells, achieving an IC50 value of 11.7 µM .
  • Receptor Binding Studies : Another study focused on the binding affinity of benzylpiperidines to CCR3 receptors demonstrated that structural variations could significantly affect potency, with some derivatives exhibiting low nanomolar IC50 values against receptor-mediated signaling pathways .

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